6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one
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Overview
Description
6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of pharmacological activities and are often employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . More research would be needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a variety of biochemical pathways due to their diverse biological and pharmaceutical activities .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level due to their diverse biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the reaction of 4-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized for yield and purity, and the process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Another pyridine-pyrimidine derivative with similar pharmacological activities.
4-(pyridin-2-yl)pyrimidine: Known for its antimicrobial and antiviral properties.
6-(pyridin-2-yl)pyrimidine: Studied for its antitumor activities.
Uniqueness
6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and the pyridin-4-yl substitution on the pyrimidine ring contribute to its unique reactivity and pharmacological profile .
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQZZRBKSOEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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